Procure Clenbuterol (CAS 37148-27-9) as a high-purity reference standard (≥98%) specifically for β₂-agonist residue monitoring (EU MRPL 0.1 μg/kg), forensic toxicology, and muscle wasting research. Its dichloro-substitution confers a 36–48 h half-life and distinct receptor binding kinetics versus salbutamol or ractopamine, making it the mandatory analyte in national residue control plans. Select this well-characterized standard for LC-MS/MS method validation or long-term in vivo studies.
Molecular FormulaC12H18Cl2N2O
Molecular Weight277.19 g/mol
CAS No.37148-27-9
Cat. No.B1669167
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Structure & Identifiers
Interactive Chemical Structure Model
Clenbuterol CAS 37148-27-9: Comparative Pharmacology and Technical Selection Guide
Clenbuterol (CAS 37148-27-9), a β₂-adrenergic receptor agonist and partial agonist [1], belongs to the phenethanolamine class of sympathomimetics [2]. Structurally defined as 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol, with a molecular weight of 277.19 g/mol [3], it exhibits high oral bioavailability (89–98%) [4]. It is most commonly supplied as the hydrochloride salt, either as a racemic mixture or as deuterated (D9) internal standards for analytical applications . While sharing a core pharmacophore with salbutamol, terbutaline, ractopamine, and zilpaterol, Clenbuterol's unique dichloro-substitution confers a distinct profile in receptor binding kinetics, in vivo metabolic stability, and regulatory classification, which directly impacts its suitability as an analytical reference standard, a research tool for muscle wasting models, and a subject of residue monitoring programs [5].
[1] Törneke, K., et al. (1998). A comparison between clenbuterol, salbutamol and terbutaline in relation to receptor binding and in vitro relaxation of equine tracheal muscle. Journal of Veterinary Pharmacology and Therapeutics, 21(5), 388-392. View Source
[2] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2783, Clenbuterol. View Source
[3] O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 393. View Source
[4] Wishart, D.S., et al. DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic Acids Res. 2018 46(D1):D1074-D1082. (Clenbuterol: DB01407) View Source
[5] Kuiper, H.A., et al. (1998). Illegal use of beta-adrenergic agonists: European Community. Journal of Animal Science, 76(1), 195-207. View Source
Why Clenbuterol Cannot Be Substituted by Salbutamol, Ractopamine, or Zilpaterol in Key Scientific Workflows
Generic substitution among β₂-agonists is invalid due to profound differences in receptor binding kinetics, oral potency, metabolic clearance, and toxicological profiles [1]. While clenbuterol and salbutamol both target the β₂-adrenoceptor, clenbuterol demonstrates markedly higher receptor affinity [2], a longer elimination half-life (36-48 hours vs. ~4-6 hours for salbutamol) [3], and a distinct partial agonist efficacy profile, which results in lower intrinsic efficacy (8% receptor occupancy at EC50 vs. <1% for salbutamol) [4]. Compared to the veterinary growth promoters ractopamine and zilpaterol, clenbuterol exhibits far greater potency in mammalian systems [5] and, critically, an entirely different regulatory status [6]. Ractopamine and zilpaterol are approved for use as feed additives in certain jurisdictions with established maximum residue limits (MRLs), whereas clenbuterol is banned for use in food-producing animals in the EU, China, and the US, making it a primary target for forensic and food safety surveillance [7]. Therefore, selecting clenbuterol for analytical method development, pharmacokinetic modeling, or in vivo muscle atrophy studies is not interchangeable with its in-class analogs; the choice is dictated by the need for a specific, well-characterized, and regulated analyte with a unique, evidence-based pharmacodynamic signature.
[1] Smith, D.J. (1998). The pharmacokinetics, metabolism, and tissue residues of β-adrenergic agonists in livestock. Journal of Animal Science, 76(1), 173-194. View Source
[2] Törneke, K., et al. (1998). A comparison between clenbuterol, salbutamol and terbutaline in relation to receptor binding and in vitro relaxation of equine tracheal muscle. Journal of Veterinary Pharmacology and Therapeutics, 21(5), 388-392. View Source
[3] Wishart, D.S., et al. DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic Acids Res. 2018 46(D1):D1074-D1082. (Clenbuterol: DB01407; Salbutamol: DB01001) View Source
[4] Törneke, K., et al. (1998). A comparison between clenbuterol, salbutamol and terbutaline in relation to receptor binding and in vitro relaxation of equine tracheal muscle. Journal of Veterinary Pharmacology and Therapeutics, 21(5), 388-392. View Source
[5] Sumano, H., Ocampo, L., & Gutierrez, L. (2002). Clenbuterol and other β-agonists, are they an option for meat production or a threat for public health? Veterinaria Mexico, 33(2), 137-159. View Source
[6] European Commission. (1996). Council Directive 96/22/EC concerning the prohibition on the use in stockfarming of certain substances having a hormonal or thyrostatic action and of ß-agonists. View Source
[7] Codex Alimentarius. (2012). Maximum Residue Limits for Veterinary Drugs in Foods. Updated as at the 35th Session of the Codex Alimentarius Commission. View Source
Clenbuterol CAS 37148-27-9: A Quantitative Evidence Guide for Comparator-Based Differentiation
Clenbuterol Exhibits 46-Fold Higher β₂-Adrenoceptor Binding Affinity (Kd) than Salbutamol in Equine Tracheal Muscle
In a direct head-to-head radioligand binding study using equine tracheal muscle homogenates, clenbuterol demonstrated a significantly higher affinity for the β₂-adrenoceptor compared to salbutamol and terbutaline [1].
Receptor PharmacologyBinding AffinityBronchodilationEquine Medicine
Evidence Dimension
β₂-adrenoceptor binding affinity (Kd)
Target Compound Data
24 nM
Comparator Or Baseline
Salbutamol: 1100 nM; Terbutaline: 3900 nM
Quantified Difference
Clenbuterol's affinity is 46-fold higher than salbutamol and 163-fold higher than terbutaline.
Conditions
Competitive binding assay with ¹²⁵I-cyanopindolol in equine tracheal muscle homogenates.
Why This Matters
This superior receptor affinity translates directly to higher potency and longer duration of action at the target tissue, a key differentiator for researchers modeling β₂-mediated effects where sustained receptor engagement is required.
Receptor PharmacologyBinding AffinityBronchodilationEquine Medicine
[1] Törneke, K., et al. (1998). A comparison between clenbuterol, salbutamol and terbutaline in relation to receptor binding and in vitro relaxation of equine tracheal muscle. Journal of Veterinary Pharmacology and Therapeutics, 21(5), 388-392. View Source
Clenbuterol Demonstrates 100-Fold Higher In Vivo Bronchodilating Potency than Isoprenaline and 2-Fold Higher than Salbutamol in Canine Models
In anesthetized dogs, intraduodenal administration of clenbuterol was directly compared to salbutamol and isoprenaline for its ability to inhibit histamine-induced bronchoconstriction [1].
In Vivo PharmacologyBronchodilationPotencyComparative Efficacy
Evidence Dimension
In vivo bronchodilating potency
Target Compound Data
Inhibition of histamine-induced increase in airway resistance at 3-100 μg/kg i.d.
Comparator Or Baseline
Salbutamol and Isoprenaline
Quantified Difference
Clenbuterol was approximately 2 times more potent than salbutamol and 100 times more potent than isoprenaline.
This quantifies clenbuterol's superior oral/injectable potency in a large animal model, which is critical for veterinary researchers studying respiratory disease where lower dosing can achieve therapeutic effects with potentially reduced systemic side effects compared to less potent alternatives.
In Vivo PharmacologyBronchodilationPotencyComparative Efficacy
[1] Kato, H., et al. (1985). Bronchodilating and cardiovascular effects of intraduodenally and orally administered clenbuterol in dogs. Arzneimittel-Forschung/Drug Research, 35(7), 1037-1041. View Source
Clenbuterol's Elimination Half-Life (36-48 Hours) is 6- to 12-Fold Longer than Salbutamol (4-6 Hours), Driving Distinct Residue Surveillance Requirements
Comparative pharmacokinetic analysis reveals a stark contrast in the elimination kinetics of clenbuterol versus the short-acting β₂-agonist salbutamol [1][2].
Oral administration in humans and multiple mammalian species.
Why This Matters
The exceptionally long half-life of clenbuterol leads to prolonged tissue persistence, making it a primary target for residue monitoring programs in food safety and sports doping, unlike short-acting agonists. This directly informs the selection of clenbuterol as an analytical standard for method development, where assay sensitivity must account for extended detection windows.
[1] Wishart, D.S., et al. DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic Acids Res. 2018 46(D1):D1074-D1082. (Clenbuterol: DB01407) View Source
[2] Wishart, D.S., et al. DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic Acids Res. 2018 46(D1):D1074-D1082. (Salbutamol: DB01001) View Source
Clenbuterol's Lower Intrinsic Efficacy (8% Receptor Occupancy at EC50) Defines its Partial Agonist Profile Relative to Salbutamol (<1%)
In equine tracheal muscle, clenbuterol acts as a partial agonist, a functional characteristic that differentiates it from salbutamol and terbutaline [1].
Clenbuterol requires 8-fold higher receptor occupancy to achieve its half-maximal effect.
Conditions
Equine tracheal muscle strips precontracted with 40 nM carbachol.
Why This Matters
The partial agonist nature of clenbuterol has significant implications for its use in research models. It can act as an antagonist in the presence of high concentrations of full agonists, providing a unique tool for studying biased signaling or for applications where a more tempered, sustained response is preferred over a maximal, short-lived response.
[1] Törneke, K., et al. (1998). A comparison between clenbuterol, salbutamol and terbutaline in relation to receptor binding and in vitro relaxation of equine tracheal muscle. Journal of Veterinary Pharmacology and Therapeutics, 21(5), 388-392. View Source
Regulatory Divergence: Clenbuterol is Banned in Food-Producing Animals Globally, While Ractopamine and Zilpaterol are Approved with Established MRLs in Certain Jurisdictions
A comparison of global regulatory frameworks highlights a critical divergence: clenbuterol is universally banned for use in food-producing animals, whereas ractopamine and zilpaterol are permitted as feed additives in some countries with defined maximum residue limits (MRLs) [1][2].
Regulatory approval status for use in food-producing animals
Target Compound Data
Banned in EU (Directive 96/22/EC), China, and US; No MRL established (any detection is non-compliant)
Comparator Or Baseline
Ractopamine: Approved in US, Canada, etc. with MRLs (e.g., 0.1-0.3 mg/kg); Zilpaterol: Approved in US, Canada, etc. with MRLs.
Quantified Difference
Regulatory status is binary (approved vs. banned), driving fundamentally different analytical detection requirements.
Conditions
International regulatory frameworks (Codex Alimentarius, EU Directives, US FDA).
Why This Matters
This regulatory dichotomy makes clenbuterol a primary target for zero-tolerance surveillance programs worldwide. Procurement of high-purity clenbuterol reference standards is therefore non-negotiable for any laboratory involved in food safety, anti-doping, or forensic toxicology analysis, where the compound's unique banned status demands specific, validated, and highly sensitive analytical methods (e.g., LC-MS/MS with limits of detection down to 0.05 μg/kg).
[1] European Commission. (1996). Council Directive 96/22/EC concerning the prohibition on the use in stockfarming of certain substances having a hormonal or thyrostatic action and of ß-agonists. View Source
[2] Codex Alimentarius. (2018). Maximum Residue Limits (MRLs) and Risk Management Recommendations (RMRs) for Residues of Veterinary Drugs in Foods. CX/MRL 2-2018. View Source
Clenbuterol Exhibits a Distinct Excretion Profile (46% Urine, 52% Feces) Compared to Ractopamine (80% Feces) and Zilpaterol (88% Urine) in Cattle
Comparative data on the excretory fate of β-agonists in cattle demonstrates that clenbuterol has a balanced elimination profile, distinct from ractopamine and zilpaterol [1].
Ractopamine: 80% in feces; Zilpaterol: 88% in urine, 2-3% in feces
Quantified Difference
Clenbuterol exhibits near-equivalent urinary and fecal excretion, contrasting with the preferential fecal (ractopamine) or urinary (zilpaterol) elimination of its comparators.
Conditions
Oral, intramuscular, or intravenous administration in cattle.
Why This Matters
This differentiated excretion pattern is essential knowledge for analytical chemists developing multi-residue methods for β-agonists. It dictates that optimal sample matrices for clenbuterol surveillance may differ from those for ractopamine or zilpaterol, directly impacting method validation, sample collection protocols, and the design of forensic investigations.
[1] JECFA (Joint FAO/WHO Expert Committee on Food Additives). (1996). Toxicological evaluation of certain veterinary drug residues in food. WHO Food Additives Series, 38. View Source
Best Research and Industrial Application Scenarios for Clenbuterol CAS 37148-27-9
Food Safety and Forensic Toxicology: Surveillance of a Banned Substance with Zero-Tolerance Limits
Due to its prohibited status in food-producing animals across major global markets [1], clenbuterol is a mandatory analyte in national residue monitoring plans. Its long elimination half-life of 36-48 hours [2] and balanced excretion (46% urine, 52% feces in cattle) [3] make it detectable in various matrices (liver, urine, retina, hair) for extended periods. This scenario necessitates the use of high-purity analytical reference standards (>98% purity ) and stable isotope-labeled internal standards (e.g., clenbuterol-D9 ) for accurate quantification via LC-MS/MS to meet strict detection limits (e.g., EU MRPL of 0.1 μg/kg [4]). The compound's unique regulatory status, in contrast to approved analogs like ractopamine, makes its procurement for method development and validation a non-negotiable requirement for accredited food testing laboratories [5].
Skeletal Muscle Biology and Disease Models: A Long-Lived, Partial Agonist for Anabolic and Anti-Atrophic Research
Clenbuterol's high oral bioavailability (89-98%) and exceptionally long half-life (36-48 hours) [1] provide sustained β₂-adrenoceptor activation, making it the compound of choice for long-term in vivo studies of muscle wasting, hypertrophy, and metabolic reprogramming [2]. Its partial agonist profile, demonstrated by lower intrinsic efficacy (8% receptor occupancy at EC50) compared to full agonists like salbutamol (<1%) [3], offers a unique pharmacological tool for investigating biased signaling pathways and preventing receptor desensitization . Its potency, which is 100-fold greater than isoprenaline and 2-fold greater than salbutamol in canine models , allows for lower effective dosing in preclinical research. This specific profile is leveraged in ongoing clinical trials for conditions like spinal and bulbar muscular atrophy (SBMA) and facioscapulohumeral muscular dystrophy (FSHD) [4], where sustained, low-level receptor engagement is hypothesized to be therapeutically beneficial.
Veterinary Pharmacokinetic and Residue Depletion Studies in Equine and Bovine Species
Clenbuterol is a primary bronchodilator in equine medicine [1], and its pharmacokinetic profile differs significantly from that of other species. Its high receptor affinity (Kd = 24 nM) and specific EC50 (2.1 nM) in equine tracheal muscle [2] are foundational for studying airway disease in horses. Furthermore, its illicit use in cattle as a growth promoter [3] drives the need for extensive residue depletion studies. The compound's unique biotransformation pathways (glucuronide conjugation and oxidative transformation) and its balanced urinary/fecal excretion profile require specific analytical method development for veterinary pharmacology research. This includes the use of deuterated internal standards for accurate quantification in complex biological matrices like liver, kidney, and muscle, where accumulation and slow clearance are observed [4].
[1] European Commission. (1996). Council Directive 96/22/EC concerning the prohibition on the use in stockfarming of certain substances having a hormonal or thyrostatic action and of ß-agonists. View Source
[2] Wishart, D.S., et al. DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic Acids Res. 2018 46(D1):D1074-D1082. (Clenbuterol: DB01407) View Source
[3] JECFA (Joint FAO/WHO Expert Committee on Food Additives). (1996). Toxicological evaluation of certain veterinary drug residues in food. WHO Food Additives Series, 38. View Source
[4] European Union Reference Laboratory for Residues of Veterinary Medicinal Products. (2019). Guidance on Minimum Required Performance Limits (MRPLs). View Source
[5] Codex Alimentarius. (2012). Maximum Residue Limits for Veterinary Drugs in Foods. Updated as at the 35th Session of the Codex Alimentarius Commission. View Source
[6] National Center for Biotechnology Information. (n.d.). PubChem BioAssay Record for AID 1347235, Clenbuterol. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.